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Compound of Interest

Compound Name: PF-Cbp1

Cat. No.: B610061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PF-Cbp1, a selective

inhibitor of the CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300)

bromodomains, in primary macrophage stimulation assays. This document includes detailed

protocols for macrophage isolation and culture, stimulation with lipopolysaccharide (LPS), and

subsequent analysis of inflammatory responses.

Introduction
Primary macrophages are crucial for studying innate immunity and inflammatory responses.

Upon activation by stimuli such as LPS, a component of the outer membrane of Gram-negative

bacteria, macrophages initiate a signaling cascade that results in the production of pro-

inflammatory cytokines and other mediators. The epigenetic reader proteins CREBBP and

p300 are key transcriptional co-activators that play a pivotal role in regulating the expression of

inflammatory genes. PF-Cbp1 is a potent and selective small molecule inhibitor of the

bromodomains of CREBBP and p300, with IC50 values of 125 nM and 363 nM, respectively[1].

By inhibiting the interaction of these proteins with acetylated histones, PF-Cbp1 can modulate

the transcription of key inflammatory genes, making it a valuable tool for studying the role of

epigenetic regulation in inflammation.

Mechanism of Action

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b610061?utm_src=pdf-interest
https://www.benchchem.com/product/b610061?utm_src=pdf-body
https://www.benchchem.com/product/b610061?utm_src=pdf-body
https://www.targetmol.com/compound/pf-cbp1
https://www.benchchem.com/product/b610061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PF-Cbp1 targets the bromodomains of CREBBP and p300, preventing their recruitment to

acetylated lysine residues on histones and other proteins. This disruption of epigenetic reading

machinery leads to a downstream modulation of gene transcription. In the context of

macrophage activation, a primary signaling pathway initiated by LPS is the Nuclear Factor-

kappa B (NF-κB) pathway. Inhibition of CREBBP/p300 bromodomains by PF-Cbp1 has been

shown to interfere with the inflammatory cascade, leading to a reduction in the transcriptional

activity of NF-κB and a subsequent decrease in the expression of pro-inflammatory cytokines.
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Figure 1: PF-Cbp1 Signaling Pathway in Macrophages.
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The following tables summarize the expected quantitative data from primary macrophage

stimulation assays using PF-Cbp1. The data is based on published results for PF-Cbp1 and

similar CBP/EP300 bromodomain inhibitors.

Table 1: PF-Cbp1 Inhibitory Activity

Target IC50 (nM)

CREBBP 125[1]

p300 363[1]

Table 2: Effect of PF-Cbp1 on LPS-Induced Cytokine Gene Expression in Primary

Macrophages

PF-Cbp1 Conc.
(µM)

IL-6 Expression IL-1β Expression IFN-β Expression

0 (LPS only) High High High

3 Moderate Reduction Evident Decrease Moderate Reduction

10 Moderate Reduction Evident Decrease Moderate Reduction

Data is inferred from RT-PCR analysis described in reference[1]. "High" indicates the level of

expression with LPS stimulation alone. "Moderate Reduction" and "Evident Decrease" describe

the observed effect of PF-Cbp1 treatment.

Experimental Protocols
The following are detailed protocols for the isolation of primary macrophages, cell culture,

stimulation with PF-Cbp1 and LPS, and subsequent analysis.

Protocol 1: Isolation and Culture of Murine Bone
Marrow-Derived Macrophages (BMDMs)
Materials:
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C57BL/6 mice (6-10 weeks old)

70% Ethanol

Sterile PBS

DMEM high glucose medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF

Sterile syringes and needles (25G)

Sterile petri dishes and cell culture flasks/plates

Centrifuge

Procedure:

Humanely euthanize mice according to institutional guidelines.

Sterilize the hind legs with 70% ethanol.

Dissect the femur and tibia, removing all muscle and connective tissue.

Cut the ends of the bones and flush the marrow into a sterile petri dish containing DMEM

using a 25G needle and syringe filled with medium.

Create a single-cell suspension by gently pipetting up and down.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Resuspend the cell pellet in complete DMEM (containing 10% FBS, 1% Penicillin-

Streptomycin) supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant

M-CSF.
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Plate the cells in non-tissue culture treated petri dishes.

Incubate at 37°C in a 5% CO2 incubator.

On day 3, add fresh complete DMEM with M-CSF.

On day 7, the cells will have differentiated into macrophages and can be harvested for

experiments.
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Figure 2: Workflow for BMDM Isolation and Differentiation.
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Protocol 2: Macrophage Stimulation Assay
Materials:

Differentiated primary macrophages

PF-Cbp1 (stock solution in DMSO)

Lipopolysaccharide (LPS) from E. coli

Complete DMEM

Sterile tissue culture plates (e.g., 24-well or 96-well)

DMSO (vehicle control)

Procedure:

Seed the differentiated macrophages into tissue culture plates at a desired density (e.g., 0.5

x 10^6 cells/mL for a 24-well plate) and allow them to adhere overnight.

Prepare serial dilutions of PF-Cbp1 in complete DMEM. A suggested starting concentration

range is 0.1 µM to 10 µM[1]. Include a vehicle control (DMSO) at the same final

concentration as the highest PF-Cbp1 dose.

Pre-treat the macrophages with the different concentrations of PF-Cbp1 or vehicle control for

30 minutes to 1 hour[1].

Stimulate the cells with LPS at a final concentration of 10-100 ng/mL. Include an

unstimulated control group (no LPS).

Incubate for the desired time period. For gene expression analysis, a 4-6 hour incubation is

typical[1]. For cytokine secretion analysis, a 12-24 hour incubation is common.

After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the

cells for RNA extraction.

Protocol 3: Analysis of Cytokine Secretion by ELISA
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Materials:

Collected cell culture supernatants

ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)

ELISA plate reader

Procedure:

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

Briefly, this typically involves coating a 96-well plate with a capture antibody, blocking non-

specific binding, adding the collected supernatants and standards, adding a detection

antibody, followed by a substrate for color development.

Measure the absorbance using an ELISA plate reader.

Calculate the concentration of the cytokine in each sample by comparing the absorbance to

the standard curve.

Protocol 4: Analysis of Gene Expression by RT-qPCR
Materials:

Cell lysates

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for target genes (e.g., Il6, Il1b, Tnf) and a housekeeping gene (e.g., Actb, Gapdh)

qPCR instrument

Procedure:
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Extract total RNA from the cell lysates using a commercially available kit.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the

target and housekeeping genes.

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene

expression between different treatment groups, normalized to the housekeeping gene and

the control group.

Conclusion
PF-Cbp1 serves as a valuable chemical probe to investigate the role of CREBBP/p300

bromodomains in regulating inflammatory responses in primary macrophages. The provided

protocols offer a framework for conducting robust and reproducible macrophage stimulation

assays. Researchers can adapt these methodologies to explore the dose-dependent and time-

course effects of PF-Cbp1 on a wide range of inflammatory mediators and signaling pathways,

thereby advancing our understanding of epigenetic control in immunity and inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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